molecular formula C7H7Cl2N B3048412 4-Chloro-2-(chloromethyl)-3-methylpyridine CAS No. 168167-48-4

4-Chloro-2-(chloromethyl)-3-methylpyridine

Cat. No.: B3048412
CAS No.: 168167-48-4
M. Wt: 176.04 g/mol
InChI Key: ZYUFKURTVOBEOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two chlorine substituents and a methyl group, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-(chloromethyl)-3-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form 2-(chloromethyl)-3-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 4-Chloro-2-(chloromethyl)-3-carboxypyridine.

    Reduction: 2-(Chloromethyl)-3-methylpyridine.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methylpyridine involves its interaction with nucleophiles, leading to the formation of various substituted products. The chlorine atoms act as leaving groups, facilitating nucleophilic attack. The presence of the methyl group influences the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Lacks the additional chlorine and methyl groups, resulting in different reactivity.

    3-Chloromethylpyridine: Similar structure but with the chlorine and methyl groups in different positions.

    4-Chloromethylpyridine: Contains only one chlorine substituent, leading to different chemical properties.

Uniqueness

4-Chloro-2-(chloromethyl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of chlorine and methyl groups on the pyridine ring allows for targeted modifications and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFKURTVOBEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467722
Record name Pyridine, 4-chloro-2-(chloromethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168167-48-4
Record name Pyridine, 4-chloro-2-(chloromethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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